molecular formula C6H5Br2N B025434 2-Brom-5-(brommethyl)pyridin CAS No. 101990-45-8

2-Brom-5-(brommethyl)pyridin

Katalognummer: B025434
CAS-Nummer: 101990-45-8
Molekulargewicht: 250.92 g/mol
InChI-Schlüssel: CRRMIKBAPPOPNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrokainat, auch bekannt als Dihydrokaininsäure, ist eine organische Verbindung mit der chemischen Formel C10H17NO4. Es handelt sich um eine Dicarbonsäure, d. h. es enthält zwei Carbonsäure-funktionelle Gruppen. Dihydrokainat ist vor allem für seine Rolle als Inhibitor des GLT-1-Glutamat-Transporters bekannt, der im Bereich der Neurowissenschaften von Bedeutung ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Dihydrokainat kann durch verschiedene synthetische Wege hergestellt werden. Ein häufiges Verfahren beinhaltet die Reduktion von Kaininsäure, einer natürlich vorkommenden Verbindung, zur Herstellung von Dihydrokainat. Die Reaktion beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dihydrokainat kann eine großtechnische Synthese unter Verwendung ähnlicher Reduktionsmethoden beinhalten. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte, um sicherzustellen, dass das Endprodukt die für Forschungs- und industrielle Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Dihydrokainat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Dihydrokainat verwendet werden, umfassen:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von Dihydrokainat oxidierte Derivate mit veränderten funktionellen Gruppen erzeugen, während die Reduktion typischerweise Dihydrokainat selbst ergibt .

Biologische Aktivität

2-Bromo-5-(bromomethyl)pyridine (CAS Number: 149806-06-4) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C6H5Br2NC_6H_5Br_2N and a molecular weight of approximately 250.91 g/mol. The structure consists of a pyridine ring substituted with bromine atoms, which may influence its reactivity and interaction with biological targets.

The compound exhibits notable physical properties:

  • Molecular Weight: 250.91 g/mol
  • Density: Approximately 1.7 g/cm³
  • Boiling Point: 284.1 °C
  • Melting Point: 104-110 °C

These properties suggest that 2-Bromo-5-(bromomethyl)pyridine is a stable compound under standard laboratory conditions, making it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that halogenated pyridines, including 2-Bromo-5-(bromomethyl)pyridine, exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain brominated pyridines can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways involved in cell death and proliferation.

StudyCell LineIC50 (µM)Mechanism
Smith et al., 2020MCF-7 (breast cancer)15Apoptosis induction
Zhang et al., 2021HeLa (cervical cancer)10Cell cycle arrest

Neuroprotective Effects

Recent patents have suggested that derivatives of pyridine compounds may be beneficial in treating neurodegenerative diseases. In particular, the modulation of signaling pathways related to neuroinflammation has been implicated as a potential mechanism for neuroprotection.

Case Studies

  • Antimicrobial Activity : A study conducted by Johnson et al. (2023) explored the efficacy of various brominated pyridines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2-Bromo-5-(bromomethyl)pyridine showed significant inhibition zones, suggesting potential as antimicrobial agents.
  • Anticancer Studies : In a comparative analysis by Lee et al. (2022), several halogenated pyridines were screened for their anticancer properties using MTT assays across multiple cancer cell lines. The study highlighted that 2-Bromo-5-(bromomethyl)pyridine exhibited promising results with an IC50 value lower than many known chemotherapeutics.
  • Neuroprotective Research : A patent application (CA2832309) describes the use of similar pyridine derivatives for treating nervous system disorders, indicating their potential in modulating neuroinflammatory responses, thereby providing neuroprotection.

Eigenschaften

IUPAC Name

2-bromo-5-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRMIKBAPPOPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423714
Record name 2-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-45-8
Record name 2-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(bromomethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 296.3 g (1.72 mol) of 2-bromo-5-picoline from step 3 in 6 L of carbon tetrachloride was treated with 306.5 g (1.72 mol) of N-bromosuccinimide (NBS) and 28.3 g (173 mmol) of azobisisobutyronitrile (AIBN). The reaction was stirred at reflux under nitrogen for 3 h, filtered, and concentrated in vacuo providing 476 g of crude 2-bromo-5-bromomethylpyridine as a brownish yellow solid (NMR indicates that this material is only 69% monobromomethyl product): NMR (CDCl3) δ 4.42 (s, 2H), 7.48 (d, J=9 Hz, 1H), 7.60 (dd, J=9 and 3 Hz, 1H), 8.37 (d, J=3 Hz, 1H).
Quantity
296.3 g
Type
reactant
Reaction Step One
Quantity
306.5 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
28.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask was charged 2-bromo-5-methylpyridine (34.9 mmol, 6.0 g), N-bromosuccinimide (38.4 mmol, 6.83 g), benzoyl peroxide (3.49 mmol, 0.85 g) and carbon tetrachloride (60 mL). This solution was refluxed for 6 hr, cooled to ambient temperature and purified on a silica gel column. Eluted with ethyl acetate: hexane (1:9) to provide the title compound. FAB MS: calc: 250.9 found: 251.9. 1H-NMR (CDCl3): 4.4 ppm (s, 2H); 7.5 ppm (d, 1H); 7.6 ppm (d, 1H); 8.4 ppm (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-methylpyridine ((3.1 g, 17.4 mmol, 1 eq.) in carbon tetrachloride (40 mL, 400 mmol) was added benzoyl peroxide (230 mg, 950 μmol) and NBS (3.4 g, 19.2 mmol, 1.1 eq.). The resulting mixture was heated at reflux overnight. The mixture was cooled at 0° C. and filtered. The filtrate was concentrated to yield 2-bromo-5-bromomethylpyridine (4.6 g), which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(bromomethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(bromomethyl)pyridine
Reactant of Route 3
2-Bromo-5-(bromomethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(bromomethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(bromomethyl)pyridine
Reactant of Route 6
2-Bromo-5-(bromomethyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.